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molecular formula C8H15FN2O4 B8585726 6-Fluoro-5-hydroxy-4-nitro-hexanoic acid dimethylamide

6-Fluoro-5-hydroxy-4-nitro-hexanoic acid dimethylamide

Cat. No. B8585726
M. Wt: 222.21 g/mol
InChI Key: CWLKBESAGBHMJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07504382B2

Procedure details

To a cooled (−78° C.) solution of oxalyl chloride (0.9 ml, 9.63 mmol) in anhydrous dichloromethane (5 ml) was added anhydrous DMSO (1.4 ml, 19.38 mmol) dropwise and the reaction mixture was stirred for 15 min. A solution of 2-fluoroethanol (0.44 mL, 7.5 mmol) in dichloromethane (2 ml) was slowly added into the reaction flask. The reaction mixture was stirred for 15 min, then it was diluted with dichloromethane (60 ml), followed by addition of dry Et3N (4.4 ml, 31.25 mmol). The reaction mixture was stirred for 15 min, then warmed to 0° C. and stirred at 0° C. for 2 h. To the reaction mixture was added a solution of N,N-dimethyl-4-nitro-butyramide (0.99 g, 6.25 mmol) in CH2Cl2 (5 ml). The reaction mixture was stirred at 0° C. for 3 h and then stirred at room temperature overnight. The mixture was concentrated and extracted with ethyl acetate. The organic layer were dried and evaporated. The residue was purified by silica gel (CH2Cl2/EtOAc=1:3) to give 1.23 g (89%) of the titled product as a colorless viscous oil. 1H NMR (CDCl3): 4.98 (bs, 1H), 4.81-4.72 (m, 1H), 4.70-4.61 (m, 1H), 4.59-4.37 (m, 1H), 4.33-4.18 (m, 1H), 3.02-2.98 (m, 3H), 2.94-2.93 (m, 3H), 2.46-2.22 (m, 4H).
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
0.44 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
4.4 mL
Type
reactant
Reaction Step Four
Quantity
0.99 g
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
60 mL
Type
solvent
Reaction Step Six
Yield
89%

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[F:11][CH2:12][CH2:13][OH:14].CCN(CC)CC.[CH3:22][N:23]([CH3:32])[C:24](=[O:31])[CH2:25][CH2:26][CH2:27][N+:28]([O-:30])=[O:29]>ClCCl>[CH3:32][N:23]([CH3:22])[C:24](=[O:31])[CH2:25][CH2:26][CH:27]([N+:28]([O-:30])=[O:29])[CH:13]([OH:14])[CH2:12][F:11]

Inputs

Step One
Name
Quantity
0.9 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.4 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
0.44 mL
Type
reactant
Smiles
FCCO
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
4.4 mL
Type
reactant
Smiles
CCN(CC)CC
Step Five
Name
Quantity
0.99 g
Type
reactant
Smiles
CN(C(CCC[N+](=O)[O-])=O)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 15 min
Duration
15 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 15 min
Duration
15 min
STIRRING
Type
STIRRING
Details
stirred at 0° C. for 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 0° C. for 3 h
Duration
3 h
STIRRING
Type
STIRRING
Details
stirred at room temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer were dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel (CH2Cl2/EtOAc=1:3)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CN(C(CCC(C(CF)O)[N+](=O)[O-])=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.23 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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